ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
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Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . The presence of a fluorophenyl group, a piperazine ring, and an ethyl carboxylate moiety could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as mass spectrometry, NMR, and X-ray diffraction . These techniques would provide information about its molecular weight, the connectivity of atoms, and the 3D arrangement of atoms in the molecule.Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s worth noting that similar compounds have shown inhibitory activity against various targets , suggesting that this compound may also interact with its targets to induce changes in cellular processes.
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , indicating that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated antitumor activities , suggesting that this compound may also have potential therapeutic effects in cancer treatment.
Action Environment
The synthesis of similar compounds has been described as being environmentally benign , suggesting that the synthesis of this compound may also be environmentally friendly.
Properties
IUPAC Name |
ethyl 4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2/c1-2-27-17(26)24-8-6-23(7-9-24)15-14-16(20-11-19-15)25(22-21-14)13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGSVAZQAHTKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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